Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid
Overview
Description
It is a white crystalline powder that is soluble in water and commonly used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid typically involves the polymerization of acrylamide and acrylic acid in the presence of sodium hydroxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. The reaction is carried out in reactors where the monomers acrylamide and acrylic acid are mixed with sodium hydroxide under controlled conditions . The resulting polymer is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems.
Medicine: Utilized in the development of superabsorbent materials for wound dressings.
Industry: Applied in the production of water treatment chemicals and adhesives.
Mechanism of Action
The mechanism of action of sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid involves its ability to form cross-linked polymers. These polymers can absorb large amounts of water, making them useful in various applications such as superabsorbent materials . The molecular targets and pathways involved include the interaction of the polymer with water molecules, leading to the formation of a hydrogel network .
Comparison with Similar Compounds
Similar Compounds
Poly(acrylamide): A polymer of acrylamide that is used in similar applications but lacks the carboxylate functionality.
Sodium polyacrylate: A polymer of acrylic acid that is similar in structure but has different properties due to the absence of the amide group.
Uniqueness
Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid is unique due to its combination of amide and carboxylate functionalities, which provide it with distinct properties such as enhanced water absorption and the ability to form hydrogels .
Properties
IUPAC Name |
sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.2C3H4O2.Na/c3*1-2-3(4)5;/h2H,1H2,(H2,4,5);2*2H,1H2,(H,4,5);/q;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBMFUOWAASNDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62649-23-4 | |
Record name | 2-Propenoic acid, polymer with 2-propenamide and sodium 2-propenoate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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